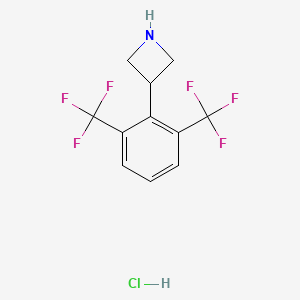
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline is a deuterated analog of aniline, where specific hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline typically involves the deuteration of aniline derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic deuteration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process. Additionally, the purification of the final product is crucial to ensure the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into deuterated amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated nitroaniline, while substitution reactions can produce various deuterated aromatic compounds.
Aplicaciones Científicas De Investigación
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline involves its interaction with molecular targets and pathways similar to its non-deuterated analogs. The presence of deuterium can alter the compound’s metabolic stability and reactivity, leading to differences in its biological effects. Deuterium substitution can slow down metabolic processes, thereby enhancing the compound’s stability and prolonging its activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene
- 1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene
Uniqueness
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline is unique due to its specific isotopic labeling, which provides distinct advantages in scientific research. The deuterium atoms can significantly influence the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and drug development.
Propiedades
Fórmula molecular |
C7H9N |
|---|---|
Peso molecular |
114.20 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |
Clave InChI |
RNVCVTLRINQCPJ-AAYPNNLASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N)[2H])[2H] |
SMILES canónico |
CC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


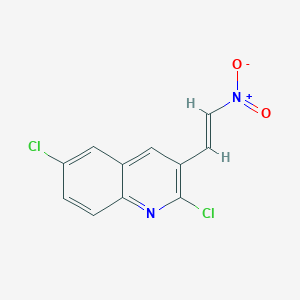

![2-Boc-2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B15338305.png)
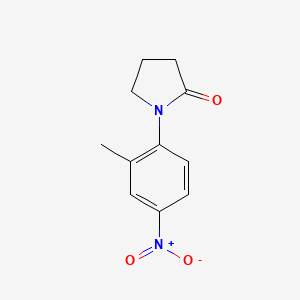
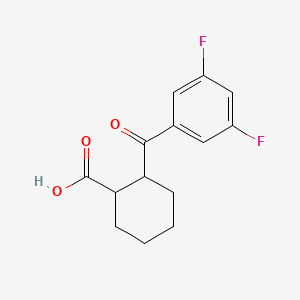
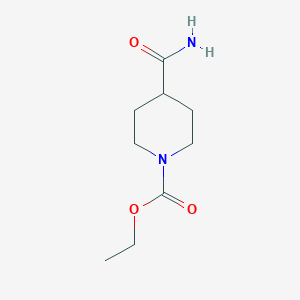
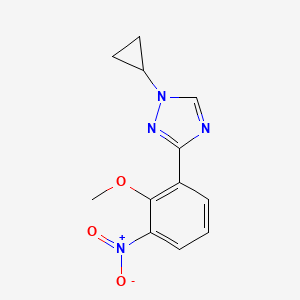

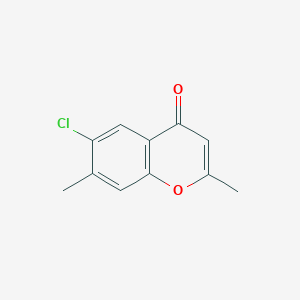
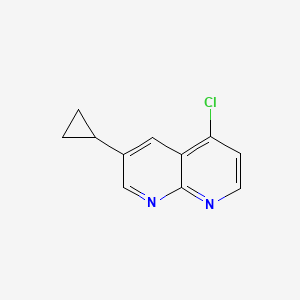
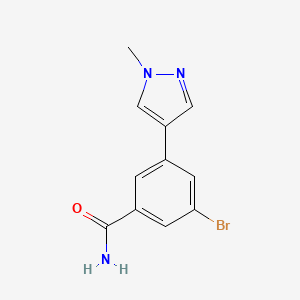
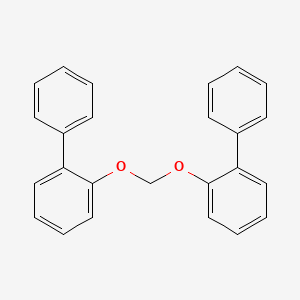
![7-Bromodibenzo[f,h]quinoxaline](/img/structure/B15338372.png)
